
2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N. It is a cyclohexane derivative with an amine functional group, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:
Alkylation: Cyclohexanone is reacted with 2-methylpentan-3-yl bromide in the presence of a base such as potassium carbonate to form the corresponding alkylated cyclohexanone.
Reductive Amination: The alkylated cyclohexanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can optimize reaction conditions, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of neurotransmitter systems or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features but lacking the additional alkyl groups.
2-Methylcyclohexanamine: Similar structure but with a different substitution pattern on the cyclohexane ring.
N-Methylcyclohexylamine: Another related compound with a single methyl group on the nitrogen atom.
Uniqueness
2-Methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclohexane and branched alkyl groups provides distinct steric and electronic properties, making it valuable in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpentan-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-12(10(2)3)14-13-9-7-6-8-11(13)4/h10-14H,5-9H2,1-4H3 |
InChI Key |
MELKCMUIPDDVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
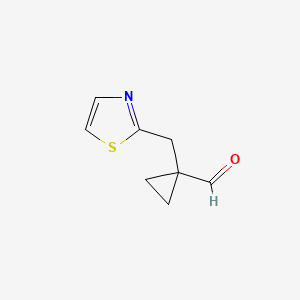
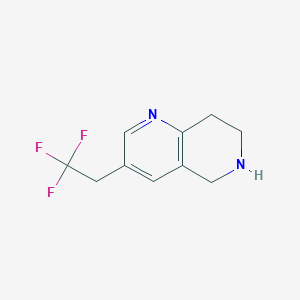
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)
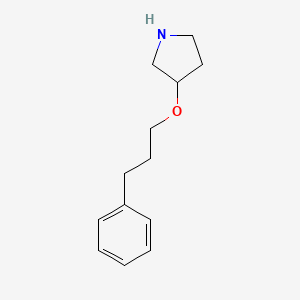
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B13271586.png)
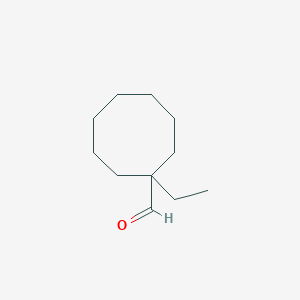

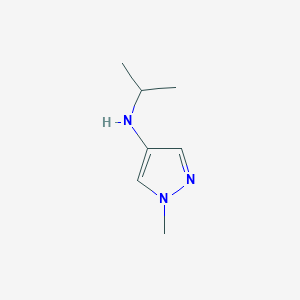
![2-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13271597.png)
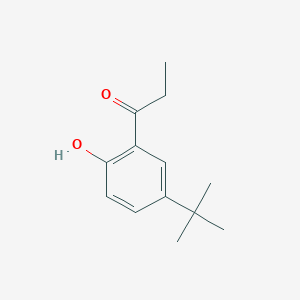
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)
